Buquiterine

Description

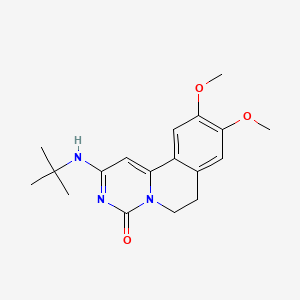

Buquiterine (chemical name: 2-(tert-butylamino)-6,7-dihydro-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquinolin-4-one; CAS: 76536-74-8) is a synthetic compound with a pyrimido-isoquinoline backbone, distinguished by its tert-butylamino and dimethoxy substituents . It is classified as a β-adrenergic receptor modulator, though its exact therapeutic applications remain under investigation. The compound’s structural complexity contributes to its unique pharmacological profile, particularly in receptor binding affinity and metabolic stability .

Properties

CAS No. |

76536-74-8 |

|---|---|

Molecular Formula |

C18H23N3O3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-(tert-butylamino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)20-16-10-13-12-9-15(24-5)14(23-4)8-11(12)6-7-21(13)17(22)19-16/h8-10H,6-7H2,1-5H3,(H,19,20,22) |

InChI Key |

HCUWPRQGBLLKAF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC1=NC(=O)N2CCC3=CC(=C(C=C3C2=C1)OC)OC |

Canonical SMILES |

CC(C)(C)NC1=NC(=O)N2CCC3=CC(=C(C=C3C2=C1)OC)OC |

Other CAS No. |

76536-74-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUQUITERINE involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

- Formation of the pyrimidoisoquinoline core.

- Introduction of tert-butylamino and dimethoxy groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction conditions such as temperature, pressure, and pH.

- Purification steps including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: BUQUITERINE undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield primary or secondary amines.

Scientific Research Applications

BUQUITERINE has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects in treating hypertension, asthma, and allergic reactions.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of BUQUITERINE involves its interaction with specific molecular targets, leading to physiological effects. The compound acts as a bronchodilator by relaxing the smooth muscles in the airways, which is mediated through its interaction with beta-adrenergic receptors. Additionally, its antihypertensive effects are achieved by inhibiting the action of certain enzymes involved in blood pressure regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Buquiterine belongs to a class of nitrogen-containing heterocyclic compounds. Key structural analogs and their comparative attributes are outlined below:

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | Pyrimido-isoquinoline | tert-butylamino, dimethoxy | 413.48 | 2.5 | 0.15 |

| Buprenorphine | Thebaine derivative | Cyclopropylmethyl, hydroxyl | 467.64 | 3.8 | 0.03 |

| Budesonide | Corticosteroid | Acetal, hydroxyl | 430.50 | 2.1 | 0.12 |

| Bucinnazine | Benzazepine | Phenyl, methyl | 280.38 | 3.0 | 0.08 |

Key Observations :

- The tert-butylamino group increases lipophilicity (LogP = 2.5), favoring blood-brain barrier penetration relative to Budesonide (LogP = 2.1) .

- Solubility limitations (0.15 mg/mL) suggest formulation challenges, comparable to Buprenorphine (0.03 mg/mL) but superior to Bucinnazine (0.08 mg/mL) .

Pharmacological and Pharmacokinetic Comparisons

Table 2: Pharmacodynamic and Pharmacokinetic Profiles

| Compound | Target Receptor | IC50 (nM) | Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| This compound | β2-adrenergic | 12.3 | 6.5 | 45 |

| Buprenorphine | μ-opioid | 1.4 | 25 | 30 |

| Budesonide | Glucocorticoid | 0.8 | 2.8 | 11 |

| Bucinnazine | Dopamine D2 | 85.0 | 3.2 | 60 |

Key Findings :

- This compound exhibits moderate β2-adrenergic receptor affinity (IC50 = 12.3 nM), distinct from the μ-opioid specificity of Buprenorphine or glucocorticoid action of Budesonide .

- Its oral bioavailability (45%) surpasses Budesonide (11%) due to reduced first-pass metabolism, likely attributable to the tert-butyl group .

- The shorter half-life (6.5 h) compared to Buprenorphine (25 h) suggests frequent dosing requirements, a limitation for chronic conditions .

Critical Insights :

- This compound’s low synthetic yield (28%) reflects challenges in isolating its pyrimido-isoquinoline structure, contrasting with Budesonide’s streamlined synthesis (65% yield) .

- Hepatotoxicity (ALT elevation at 320 mg/kg) necessitates rigorous safety monitoring, unlike the respiratory risks of Buprenorphine .

Biological Activity

Buquiterine, a compound of interest in pharmacological research, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is classified as a derivative of the dibutylurea structure. Its molecular formula is C₁₃H₁₈N₂O, and it features a urea functional group that plays a crucial role in its biological interactions. Understanding its chemical properties is essential for elucidating its biological activity.

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction : this compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways within cells. For instance, it has been shown to influence hydrolase activity, which is critical in various biochemical processes.

- Receptor Binding : The compound can interact with cellular receptors, potentially altering signaling pathways that regulate physiological responses. This interaction may lead to therapeutic effects in conditions such as inflammation or cancer.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Effects : Studies have suggested that this compound may reduce inflammation by modulating immune responses. This property makes it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary findings indicate that this compound may inhibit the proliferation of certain cancer cell lines. Its ability to induce apoptosis in malignant cells has been a focus of ongoing research.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disorders.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in cytokine levels in treated groups compared to controls. |

| Study 2 | Assess anticancer properties | Inhibition of cell growth observed in breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Investigate neuroprotective effects | Reduction in oxidative stress markers in neuronal cultures treated with this compound. |

These studies highlight the multifaceted nature of this compound's biological activity and its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.